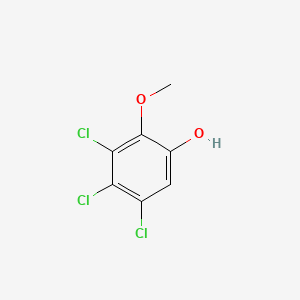
3,4,5-Trichloroguaiacol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichloroguaiacol, also known as this compound, is a useful research compound. Its molecular formula is C7H5Cl3O2 and its molecular weight is 227.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Environmental Behavior
3,4,5-Trichloroguaiacol is characterized by its water solubility of 9.1 mg/L and a log Kow of 4.2, indicating its hydrophobic nature which influences its bioaccumulation potential in aquatic environments . The compound has been studied for its degradation behavior in various environmental matrices, including water and sediment.
Key Chemical Properties
| Property | Value |
|---|---|
| Water Solubility | 9.1 mg/L |
| Log Kow | 4.2 |
| Bioconcentration Factor | 268.77 |
| Henry's Law Constant | 1.6E+01 Pa-mol^-1 |
Industrial Applications
Pulp and Paper Industry
this compound is prevalent in the pulp and paper industry, particularly in bleached kraft mill effluents. It serves as an indicator of chlorinated compounds resulting from the bleaching process. Studies have shown that the compound can be reduced through chemical dose splitting methods during production processes to minimize carcinogenic byproducts .
Pharmaceuticals and Agrochemicals
Due to its antibacterial properties, this compound has potential use in pharmaceuticals as a disinfectant or preservative. Its structural similarity to other chlorinated phenols positions it as a candidate for developing new agrochemicals that require specific antimicrobial properties .
Toxicological Studies
Research has highlighted the bioaccumulation potential of this compound in aquatic organisms such as Daphnia magna. A study evaluated its accumulation and found significant levels in zooplankton when exposed to contaminated water sources . This raises concerns regarding its impact on aquatic food webs and potential risks to human health through fish consumption.
Case Studies
Case Study 1: Bioaccumulation in Aquatic Systems
A study conducted on the bioaccumulation of this compound in Daphnia magna revealed that exposure to contaminated environments led to significant accumulation within the organism over time. The findings suggest that monitoring this compound is crucial for assessing ecological risks associated with pulp mill effluents .
Case Study 2: Environmental Fate Modeling
Environmental fate modeling studies have assessed the degradation pathways of this compound in various matrices. The modeling indicates that while the compound persists in sediments, it undergoes photodegradation and microbial degradation under certain conditions .
Regulatory Considerations
Given its toxicological profile and potential for bioaccumulation, regulatory agencies are increasingly focusing on monitoring chlorinated phenolic compounds like this compound in industrial effluents. Risk assessments are conducted to evaluate the safety levels for human consumption and environmental release .
Propriétés
Numéro CAS |
57057-83-7 |
|---|---|
Formule moléculaire |
C7H5Cl3O2 |
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
3,4,5-trichloro-2-methoxyphenol |
InChI |
InChI=1S/C7H5Cl3O2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,11H,1H3 |
Clé InChI |
RKEHLKXRUVUBJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1O)Cl)Cl)Cl |
SMILES canonique |
COC1=C(C(=C(C=C1O)Cl)Cl)Cl |
Key on ui other cas no. |
57057-83-7 |
Synonymes |
3,4,5-TCG 3,4,5-trichloroguaiacol |
Pression de vapeur |
9.00e-04 mmHg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















